Product packaging for 4-(Benzyloxy)-N-methyl-2-nitroaniline(Cat. No.:CAS No. 1951439-76-1)

4-(Benzyloxy)-N-methyl-2-nitroaniline

Cat. No.: B2651731
CAS No.: 1951439-76-1
M. Wt: 258.277
InChI Key: JDMAROMEJZCELO-UHFFFAOYSA-N
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Description

Contextualization of Substituted Nitroanilines within Contemporary Synthetic Methodologies

Substituted nitroanilines are highly versatile building blocks in modern organic synthesis. chegg.com Their utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. They serve as crucial intermediates in the production of a wide range of commercially important products, including dyes, pharmaceuticals, agrochemicals, and antioxidants. fiveable.meontosight.aichemeurope.comwikipedia.orgchempanda.com

The synthetic importance of nitroanilines is largely centered on two key transformations:

Electrophilic Aromatic Substitution: The substitution pattern on the aniline (B41778) ring directs the regioselectivity of subsequent reactions, a fundamental concept in synthetic strategy. chegg.comfiveable.me The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The combination of these groups on the same ring creates a nuanced reactivity profile that chemists can exploit.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. This transformation is a pivotal step in many synthetic pathways, as it opens up a host of further functionalization possibilities, such as diazotization and coupling reactions, which are fundamental to the synthesis of azo dyes. fiveable.mewikipedia.org

Recent advances in synthetic chemistry have continued to expand the utility of nitroaromatic compounds. mdpi.com Modern methodologies, including transition-metal-catalyzed cross-coupling reactions, have enabled the nitro group to be used as a leaving group, allowing for its substitution with various nucleophiles. mdpi.com This has further enhanced the status of nitroanilines as indispensable precursors in the synthesis of fine chemicals and functional materials. researchgate.netrsc.org

Significance of Benzyloxy and N-Methyl Substituents in Aromatic Chemical Systems

The specific properties of 4-(Benzyloxy)-N-methyl-2-nitroaniline are dictated by the individual contributions of its benzyloxy and N-methyl substituents, which modulate the electronic and steric environment of the nitroaniline core.

The N-methyl group is an alkyl substituent attached directly to the nitrogen atom of the aniline. Its primary effects are:

Electronic Modification: As an electron-donating group, the methyl substituent increases the electron density on the nitrogen atom and, by extension, the aromatic ring. This enhances the ring's reactivity towards electrophilic substitution.

Steric Hindrance: The presence of the methyl group provides steric bulk around the amino functionality, which can influence the regioselectivity of reactions involving this site.

The benzyloxy group (C₆H₅CH₂O-), on the other hand, is a more complex substituent consisting of a benzyl (B1604629) group (C₆H₅CH₂-) linked to the aromatic ring via an oxygen atom. Its significance lies in:

Reactivity at the Benzylic Position: The methylene (B1212753) (-CH₂-) carbon of the benzyl group is known as the benzylic position. curlyarrows.com This position is particularly reactive because it can stabilize radicals, carbocations, and carbanions through resonance with the adjacent benzene (B151609) ring. curlyarrows.comyoutube.com This allows for selective functionalization at this site, for instance, through free-radical bromination or oxidation. youtube.com

Use as a Protecting Group: The benzyl group is widely used in organic synthesis as a robust protecting group for alcohols and phenols. wikipedia.orgorganic-chemistry.org It can be introduced under various conditions and is stable to a wide range of reagents, yet can be removed when needed, typically through catalytic hydrogenation. This makes the benzyloxy substituent a valuable tool for multistep synthetic strategies.

A summary of the substituents' significance is presented in the table below.

SubstituentTypeKey Significance
N-Methyl Alkyl, Electron-DonatingIncreases electron density on the aromatic ring; provides steric hindrance around the amino group.
Benzyloxy Arylmethyl etherOffers a reactive benzylic site for further functionalization; serves as a stable and removable protecting group for the phenolic oxygen. curlyarrows.comyoutube.comwikipedia.orgorganic-chemistry.org

Research Trajectories and Academic Relevance of this compound

While direct and extensive research focusing exclusively on this compound is not prominent in the available literature, its academic relevance can be inferred from the established importance of its structural components. The molecule serves as an interesting model for studying the combined electronic and steric effects of its substituents on the reactivity of the nitroaniline system.

The primary academic interest in a compound like this compound would likely lie in its potential as a specialized synthetic intermediate. The molecule contains several distinct functional groups that can be targeted for transformation:

The nitro group can be reduced to an amine, leading to a substituted benzene-1,2-diamine derivative.

The N-methylamino group can be further alkylated or acylated.

The benzyloxy group can be cleaved via hydrogenolysis to reveal a hydroxyl group, allowing for subsequent reactions at that position.

The aromatic ring itself can undergo further substitution, with the existing groups directing the position of new entrants.

Research trajectories for this compound could therefore involve its use in the synthesis of heterocyclic compounds, such as benzimidazoles, or as a precursor for novel dyes or pharmaceutical scaffolds. For example, related N-benzyl substituted nitroanilines have been investigated for their nonlinear optical (NLO) properties and their potential as emitters of terahertz (THz) radiation, suggesting that derivatives like this compound could be explored in the field of materials science. researchgate.net The compound thus represents a platform from which a variety of more complex and potentially functional molecules can be constructed, making it a subject of interest for synthetic and medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O3 B2651731 4-(Benzyloxy)-N-methyl-2-nitroaniline CAS No. 1951439-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-nitro-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-15-13-8-7-12(9-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMAROMEJZCELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Mechanistic Studies of 4 Benzyloxy N Methyl 2 Nitroaniline

Reduction Chemistry of the Nitro Group

The reduction of the aromatic nitro group in 4-(benzyloxy)-N-methyl-2-nitroaniline to a primary amine is a pivotal transformation, yielding the corresponding diamine, a valuable building block in further synthetic applications. This conversion can be achieved through several methodologies, including catalytic hydrogenation and chemical reduction, with considerations for reductant specificity and reaction conditions.

Catalytic Hydrogenation Mechanisms and Reductant Specificity

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a hydrogen source. The general mechanism for the catalytic hydrogenation of a nitroaromatic compound involves the adsorption of the nitro group onto the catalyst surface, followed by a stepwise reduction. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.

The choice of catalyst and reductant is crucial and can influence the reaction's efficiency and selectivity. For the reduction of nitroanilines, common catalytic systems include palladium on carbon (Pd/C), Raney nickel, and platinum oxide. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine (B178648). mdpi.com The presence of other functional groups, such as the benzyloxy group in this compound, necessitates careful selection of the catalyst to avoid undesired side reactions like debenzylation. While Pd/C is highly effective for nitro group reduction, it can also catalyze the cleavage of benzyl (B1604629) ethers. Raney nickel is often a milder alternative that can selectively reduce the nitro group while preserving the benzyloxy moiety. commonorganicchemistry.com

The specificity of the reductant is also a key factor. Catalytic transfer hydrogenation using ammonium formate in the presence of Pd/C is an effective method that often proceeds under milder conditions than those requiring high pressures of hydrogen gas. mdpi.com This method involves the decomposition of ammonium formate on the catalyst surface to generate hydrogen in situ. mdpi.com

Chemical Reduction Pathways: Application of Stoichiometric and Catalytic Systems

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when specific chemoselectivity is required. A variety of stoichiometric and catalytic systems can be employed for the reduction of the nitro group in this compound.

Stoichiometric Reducing Agents:

Classical methods for nitro group reduction involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are generally robust and tolerant of a wide range of functional groups. For instance, tin(II) chloride is known to be effective for the reduction of aromatic nitro compounds to their corresponding anilines under mild conditions, and it is compatible with benzyl ethers and halogen substituents.

Another common stoichiometric reductant is sodium borohydride (B1222165) (NaBH₄), often used in combination with a catalyst. While NaBH₄ alone is generally not effective for the reduction of nitroarenes, its reactivity can be enhanced by the addition of transition metal salts or nanoparticles. researchgate.netrsc.org

Catalytic Systems for Chemical Reduction:

In recent years, the use of nanocatalysts in conjunction with mild reducing agents like NaBH₄ has gained significant attention. researchgate.netrsc.org Systems employing gold or silver nanoparticles have been shown to be highly efficient for the reduction of nitroanilines. researchgate.netrsc.org These reactions are typically carried out in aqueous or alcoholic media at room temperature and offer the advantages of high efficiency and easy catalyst recovery.

The following table summarizes various catalytic systems used for the reduction of nitroanilines, which can be considered analogous to the reduction of this compound.

Catalyst SystemReductantSubstrateProductReference
Copper Ferrite NanoparticlesNaBH₄2-Nitroaniline (B44862)o-Phenylenediamine nih.gov
Gold Nanoparticles on SilicaNaBH₄2-Nitroanilineo-Phenylenediamine nih.gov
Cobalt-based NanocatalystsHydrazineNitroarenesAnilines scilit.com
Palladium on CarbonAmmonium FormateNitroarenesAnilines mdpi.com

Microwave-Assisted Reduction Protocols for Aromatic Nitro Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The application of microwave irradiation to the reduction of aromatic nitro compounds has been shown to be highly effective. cem.com

Microwave-assisted reductions can be carried out using various reducing systems, including catalytic transfer hydrogenation with ammonium formate and Pd/C, or with supported sodium borohydride. cem.com The rapid heating provided by microwave irradiation can significantly enhance the rate of these reactions. For example, the reduction of nitroarenes with hydrazine hydrate (B1144303) supported on alumina (B75360) can be achieved in a solvent-free environment under microwave irradiation, offering a green and efficient protocol. cem.com

These protocols are generally applicable to a wide range of substituted nitroaromatics and would likely be effective for the reduction of this compound, potentially offering a faster and more efficient alternative to conventional heating methods.

Substitution and Derivatization Reactions

The aromatic ring of this compound is amenable to substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents. Furthermore, the benzyloxy group itself can participate in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions Involving the Benzyloxy Moiety

The benzyloxy group in this compound can potentially be cleaved or displaced through nucleophilic substitution reactions. The ether linkage is generally stable but can be cleaved under certain conditions. For instance, hydrogenolysis using a palladium catalyst and a hydrogen source can lead to the cleavage of the benzyl-oxygen bond, yielding the corresponding phenol (B47542). This reaction, however, would also likely reduce the nitro group.

Direct nucleophilic aromatic substitution (SNAr) of the benzyloxy group is generally not facile, as the benzyloxy group is not a particularly good leaving group. SNAr reactions are typically favored when the aromatic ring is activated by strong electron-withdrawing groups and a good leaving group is present. nih.gov While the nitro group in the ortho position does activate the ring towards nucleophilic attack, the benzyloxy group is less prone to displacement compared to, for example, a halogen.

Electrophilic Aromatic Substitution Directivity and Regiocontrol

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the combined electronic effects of the three substituents: the benzyloxy group, the N-methylamino group, and the nitro group. The directing effects of these groups determine the position of the incoming electrophile.

-OCH₂Ph (Benzyloxy group): This is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance. unizin.org

-NHCH₃ (N-methylamino group): This is a strongly activating group and an ortho, para-director, also due to the lone pair on the nitrogen atom. byjus.com

-NO₂ (Nitro group): This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing nature. libretexts.org

In a polysubstituted benzene ring, the position of the incoming electrophile is determined by the interplay of these directing effects. Generally, activating groups have a stronger directing influence than deactivating groups. In the case of this compound, the benzyloxy and N-methylamino groups are both activating and will direct incoming electrophiles to the positions ortho and para to them. The nitro group, being a deactivating group, will direct meta to itself.

Considering the positions on the aromatic ring of this compound:

Position 3: ortho to the benzyloxy group and meta to the nitro group.

Position 5: ortho to the N-methylamino group and meta to the nitro group.

Position 6: ortho to the N-methylamino group and ortho to the nitro group.

The N-methylamino group is a more powerful activating group than the benzyloxy group. Therefore, it will have a dominant directing effect. The positions ortho and para to the N-methylamino group are positions 1, 3, and 5. Since position 1 is already substituted, the most likely positions for electrophilic attack are positions 3 and 5. Both of these positions are also activated by the benzyloxy group (ortho and para, respectively) and are meta to the deactivating nitro group, which is favorable. Steric hindrance may also play a role in determining the regioselectivity, potentially favoring substitution at the less hindered position.

The following table summarizes the directing effects of the substituents on the aromatic ring of this compound.

SubstituentPositionElectronic EffectDirecting Effect
-OCH₂Ph4Activatingortho, para
-NHCH₃1Strongly Activatingortho, para
-NO₂2Strongly Deactivatingmeta

Functionalization and Derivatization of the Amino Group

The secondary amino group in this compound is a key site for introducing molecular diversity. Its reactivity allows for a range of functionalization reactions, including acylation, alkylation, and sulfonylation, thereby modifying the electronic and steric properties of the molecule for various applications.

Acylation of the N-methylamino group can be readily achieved using standard procedures. For instance, reaction with acylating agents such as acetic anhydride (B1165640) in an appropriate solvent like glacial acetic acid can yield the corresponding N-acetyl derivative. This transformation is analogous to the acetylation of similar 2-nitroaniline derivatives, which proceeds efficiently at room temperature. nih.gov The introduction of an acyl group can serve as a protective strategy or can be a handle for further synthetic elaborations.

Alkylation of the secondary amine offers another avenue for derivatization. While direct alkylation can sometimes be challenging due to the potential for over-alkylation or competing reactions, specific methods can be employed. For example, under basic conditions using a strong base like sodium hydride, the amine can be deprotonated to form a more nucleophilic species, which can then react with an alkyl halide. tandfonline.com This approach has been successfully used for the N-alkylation of related 2-nitroaniline systems.

Sulfonylation of the amino group introduces a sulfonyl moiety, which is a common functional group in medicinal chemistry. This reaction is typically carried out by treating the aniline (B41778) with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to neutralize the HCl generated. researchgate.net This results in the formation of a stable sulfonamide linkage.

Reaction TypeReagents and ConditionsExpected Product
Acylation Acetic anhydride, glacial acetic acid, room temperatureN-acetyl-4-(benzyloxy)-N-methyl-2-nitroaniline
Alkylation Alkyl halide, Sodium hydride, aprotic solventN-alkyl-4-(benzyloxy)-N-methyl-2-nitroaniline derivative
Sulfonylation p-Toluenesulfonyl chloride, base (e.g., pyridine)N-(p-toluenesulfonyl)-4-(benzyloxy)-N-methyl-2-nitroaniline

Cyclization and Heterocyclic System Formation

The 2-nitroaniline moiety within this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through reductive cyclization and coupling reactions, this substrate can be transformed into benzimidazoles, phenazines, and azo dyes.

Benzimidazole Synthesis from 2-Nitroaniline Precursors via Hydrogenation and Cyclization

A prominent application of 2-nitroanilines is in the synthesis of benzimidazoles, a core structure in many biologically active compounds. The general strategy involves the reduction of the nitro group to an amino group, followed by condensation with a suitable one-carbon synthon and subsequent cyclization.

A versatile and efficient method for this transformation is the reductive cyclization with aldehydes. researchgate.net In this one-pot reaction, the 2-nitroaniline derivative is treated with an aldehyde in the presence of a reducing agent. The nitro group is reduced in situ to an amine, which then condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization yield the 2-substituted benzimidazole. This method is known for its mild reaction conditions and good yields. researchgate.net

Alternatively, carboxylic acids can be used as the one-carbon source. rsc.org This typically involves a two-step process where the nitro group is first reduced to an amine. The resulting diamine is then condensed with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures to facilitate the cyclization. A one-pot protocol for the conversion of a related 6-methyl-2-nitroaniline into 1-alkoxy-2-alkyl-benzimidazoles has been reported, highlighting the feasibility of such transformations. tandfonline.com

Carbon SourceGeneral Reaction ConditionsProduct Type
Aldehydes Reducing agent (e.g., Na2S2O4), solvent, room temperature2-Substituted benzimidazole
Carboxylic Acids 1. Reduction of nitro group (e.g., H2/Pd-C) 2. Condensation with carboxylic acid (acid catalyst, heat)2-Substituted benzimidazole

Phenazine (B1670421) Ring System Construction from Bis(2-nitrophenyl)amine (B107571) Derivatives

The synthesis of phenazine ring systems can be achieved from 2-nitroaniline precursors through the formation of a bis(2-nitrophenyl)amine intermediate. A modern and effective method for this initial step is the Buchwald-Hartwig cross-coupling reaction. acs.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide. In this context, this compound could be coupled with a suitable 1-halo-2-nitrobenzene derivative to form the corresponding N,N'-bis(2-nitrophenyl)amine.

Once the bis(2-nitrophenyl)amine derivative is obtained, the phenazine ring system is constructed through a reductive cyclization process. acs.org Both nitro groups are reduced to amino groups, typically using a reducing agent such as sodium borohydride with a palladium catalyst. The resulting diamine intermediate undergoes spontaneous intramolecular cyclization and subsequent oxidation to furnish the aromatic phenazine core. acs.org

Formation of Azo Dyes through Coupling Reactions

The amino group of aniline derivatives can be readily converted into a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds to form azo dyes. unb.ca For this compound, the first step is diazotization, which is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). scialert.net

The resulting diazonium salt is then immediately coupled with a suitable aromatic partner, such as a phenol or an aniline derivative. researchgate.net The choice of the coupling partner determines the final color and properties of the azo dye. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The electron-donating groups on the coupling partner direct the substitution to the ortho or para positions.

Coupling PartnerGeneral Reaction ConditionsProduct
Phenols Diazotization at 0-5 °C, followed by coupling in alkaline solutionAzo dye with a hydroxyl group
Anilines Diazotization at 0-5 °C, followed by coupling in acidic to neutral solutionAzo dye with an amino group
Naphthols Diazotization at 0-5 °C, followed by coupling in alkaline solutionAzo dye with a naphthyl moiety

Computational and Theoretical Investigations of 4 Benzyloxy N Methyl 2 Nitroaniline and Its Molecular Architecture

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule. For 4-(Benzyloxy)-N-methyl-2-nitroaniline, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation.

The geometry would be influenced by several factors. The nitro group, being bulky, would likely cause some steric hindrance, potentially twisting out of the plane of the benzene (B151609) ring. The benzyloxy group also possesses conformational flexibility around the C-O-C bonds. Intramolecular hydrogen bonding between the N-H proton of the methylamino group and an oxygen atom of the ortho-nitro group is a possibility that would significantly stabilize a planar conformation of that part of the molecule.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational wavenumbers. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule. By comparing these calculated wavenumbers with experimental data from FTIR and FT-Raman spectroscopy, one can assign the observed spectral bands to specific molecular motions. For nitroanilines, characteristic vibrations include N-O stretching modes of the nitro group, C-N stretching, and N-H bending modes. scholarsresearchlibrary.comscirp.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Nitro (NO₂) Symmetric Stretch 1300 - 1370
N-Methyl (N-CH₃) C-H Stretch 2850 - 2960
Amine (C-N) Stretch 1250 - 1340
Ether (Ar-O-C) Asymmetric Stretch 1230 - 1270
Ether (Ar-O-C) Symmetric Stretch 1020 - 1075

Note: This table is predictive and based on typical ranges for these functional groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and the wavelength of electronic absorption. researchgate.netthaiscience.info

In this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the aniline (B41778) nitrogen and the benzyloxy-substituted benzene ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group. researchgate.net This spatial separation of frontier orbitals is a hallmark of molecules capable of intramolecular charge transfer (ICT). chemrxiv.orgias.ac.in Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a transfer of electron density from the donor portion (benzyloxy-aniline) to the acceptor portion (nitro group). chemrxiv.org A smaller HOMO-LUMO gap generally indicates that the molecule is more polarizable and will absorb light at longer wavelengths. nih.gov

Table 2: Predicted Frontier Orbital Properties for this compound

Parameter Predicted Value/Description Significance
HOMO Energy Relatively High Indicates good electron-donating ability
LUMO Energy Relatively Low Indicates good electron-accepting ability
HOMO-LUMO Gap (ΔE) Small to Moderate Suggests potential for ICT and absorption in the visible region
Primary Transition HOMO → LUMO (π → π*) Characterizes the main electronic absorption band

Note: This table is predictive and based on the electronic nature of the substituent groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dergipark.org.trdntb.gov.ua It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E²) associated with these delocalizations quantifies the strength of the interaction.

For this compound, NBO analysis would be crucial for several reasons. First, it can definitively identify and quantify the strength of any intramolecular hydrogen bond between the N-H proton and the ortho-nitro group. This would be seen as a significant E² value for the interaction between the lone pair orbital of the nitro-oxygen and the antibonding orbital of the N-H bond. Second, it can detail the hyperconjugative interactions responsible for charge delocalization from the donor groups (lone pairs on the aniline nitrogen and benzyloxy oxygen) into the π-system of the benzene ring and further onto the nitro group. These interactions are fundamental to the ICT character of the molecule.

Advanced Spectroscopic Interpretation through Theoretical Models

Computational methods are invaluable for interpreting and predicting spectroscopic data.

Theoretical models can predict various types of spectra. As discussed, DFT calculations yield vibrational frequencies that correlate with experimental FTIR and FT-Raman spectra. scholarsresearchlibrary.comdergipark.org.tr

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. dergipark.org.trepstem.netepstem.net These theoretical values, when compared to experimental data, help in the unambiguous assignment of signals to specific nuclei in the molecule. scispace.comscispace.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scielo.org.za This calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT would predict a strong absorption band corresponding to the HOMO-LUMO transition, which is the ICT band. chemrxiv.org

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net Molecules with a significant difference in dipole moment between their ground and excited states, such as ICT compounds, typically exhibit strong solvatochromism.

For this compound, the ground state is polar, but the ICT excited state is expected to be significantly more polar due to the large-scale charge separation. Consequently, polar solvents will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum as solvent polarity increases. chemrxiv.org

Computational methods can model this effect using approaches like the Polarizable Continuum Model (PCM). By performing TD-DFT calculations with PCM for a range of solvents, one can predict the λ_max in different environments and correlate it with the solvent's dielectric constant. This theoretical analysis can confirm the ICT nature of the electronic transition and provide insights into the charge distribution in the excited state. chemrxiv.org

Table of Compounds Mentioned

Compound Name

Molecular Dynamics and Intermolecular Interaction Studies

Molecular dynamics simulations and theoretical calculations offer profound insights into the structural and energetic characteristics of this compound. These investigations are crucial for understanding how the molecule's constituent parts—the benzyloxy, N-methyl, and 2-nitroaniline (B44862) moieties—collectively determine its conformation and its interactions with neighboring molecules in a condensed phase.

The molecular structure of this compound is predisposed to forming specific hydrogen bonds, which are critical in defining its conformational preferences and molecular packing.

A salient feature of the 2-nitroaniline scaffold is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the amino group and one of the oxygen atoms of the ortho-nitro group. researchgate.net This interaction forms a stable six-membered ring, often referred to as an S(6) motif, which significantly influences the planarity of the nitroaniline core. researchgate.net In the case of this compound, this intramolecular interaction would be between the N-methylamino group's hydrogen and an oxygen of the nitro group. However, the presence of the methyl group on the nitrogen atom introduces steric considerations that could affect the strength and geometry of this bond compared to unsubstituted 2-nitroaniline.

Table 1: Potential Hydrogen Bonding Interactions in this compound

TypeDonorAcceptorDescription
Intramolecular N-H (of N-methylamino)O (of Nitro group)Forms a stable S(6) ring motif, influencing the planarity of the nitroaniline core.
Intermolecular C-H (of methyl/benzyl)O (of Nitro group)Weak interactions that can contribute to the stability of the crystal lattice.

The crystal lattice energy is a measure of the stability of the crystalline solid and is determined by the sum of all intermolecular forces within the crystal. For this compound, the lattice energy framework is a result of the balance between strong intramolecular interactions and weaker, but numerous, intermolecular forces.

The conformation of the molecule within the crystal lattice is heavily influenced by the aforementioned intramolecular hydrogen bond, which tends to enforce a degree of planarity in the 2-nitroaniline portion of the molecule. However, the bulky and flexible benzyloxy group introduces significant conformational freedom. The orientation of the benzyl (B1604629) group relative to the aniline ring can vary, affecting how the molecules pack together.

The crystal lattice energy of a molecular solid is the energy released when gaseous ions form an ionic solid. libretexts.orglibretexts.org It can be calculated using theoretical methods or estimated through thermochemical cycles like the Born-Haber cycle. lumenlearning.comyoutube.com For a molecule like this compound, the lattice energy would be determined by the cumulative effect of all non-covalent interactions.

Table 2: Factors Influencing the Crystal Lattice of this compound

Influencing FactorDescriptionExpected Impact on Molecular Conformation and Packing
Intramolecular H-Bond Strong N-H···O interaction within the molecule.Enforces planarity of the 2-nitroaniline core, restricting rotational freedom.
Steric Hindrance Presence of bulky N-methyl and benzyloxy groups.May prevent close packing, potentially leading to a less dense crystal structure compared to smaller analogs. Influences the dihedral angle between the aromatic rings.
Van der Waals Forces General attractive and repulsive forces between molecules.A primary contributor to the overall lattice energy, dictating intermolecular distances.
π-π Stacking Interactions between the aromatic rings of adjacent molecules.Can lead to ordered stacking arrangements, contributing significantly to the stability of the crystal lattice.

Role in Advanced Materials Science and Engineering

Precursor in Polymer and Functional Material Synthesis

There are no publicly available scientific studies or patents that detail the use of 4-(Benzyloxy)-N-methyl-2-nitroaniline as a precursor for the synthesis of polymers or its incorporation into polymer matrices to enhance material characteristics. The potential of this compound to act as a monomer or an additive to impart specific properties such as thermal stability, mechanical strength, or chemical resistance to polymers has not been documented in the reviewed literature.

Similarly, a thorough search of scientific databases yields no information on the application of this compound in the development of functional coatings. There are no reports on its use to create surfaces with specific chemical interactions, such as hydrophobicity, oleophobicity, or tailored reactivity for sensing or catalytic applications.

Optoelectronic and Nonlinear Optical (NLO) Applications

No research data is available on the investigation of the anisotropic refractive indices or the terahertz (THz) absorption resonances of this compound. Such studies are fundamental to understanding a material's potential for applications in optoelectronic devices, including polarizers, waveplates, and components for THz technology.

The nonlinear optical (NLO) properties of this compound have not been reported in the scientific literature. Specifically, there are no available studies that measure its Second Harmonic Generation (SHG) efficiency or its third-order nonlinear susceptibility (χ⁽³⁾). These parameters are crucial for evaluating a compound's suitability for applications in frequency conversion, optical switching, and other NLO phenomena.

Consistent with the lack of data on its fundamental NLO properties, there are no documented applications of this compound in Difference-Frequency Generation (DFG) for the production of terahertz radiation. While other organic crystals are being explored for this purpose, this specific compound does not appear in the relevant literature.

Design Principles for Structure-Property Relationships in Advanced Functional Materials

The compound this compound is a member of the nitroaniline family of molecules, which are of significant interest in the field of advanced materials science, particularly for applications in nonlinear optics (NLO) and electro-optics. The functional properties of these materials are intricately linked to their molecular structure. By systematically modifying the chemical architecture of these molecules, it is possible to fine-tune their macroscopic properties. This section elucidates the key design principles that govern the structure-property relationships in advanced functional materials based on the this compound framework.

The fundamental design concept for many functional organic materials, especially those with second-order NLO properties, revolves around the creation of a molecule with a significant difference in electron density between different regions. This is typically achieved by incorporating both electron-donating groups (EDGs) and electron-accepting groups (EAGs) into a π-conjugated system. In the case of this compound, the aniline (B41778) nitrogen and the benzyloxy group act as electron donors, while the nitro group serves as a strong electron acceptor. This "push-pull" electronic structure is a cornerstone of its potential functionality.

Furthermore, the bulky benzyloxy group not only contributes to the electronic properties but also introduces significant steric hindrance. This can play a pivotal role in dictating the crystal packing arrangement. For materials to exhibit second-order NLO effects, they must crystallize in a non-centrosymmetric space group. The steric demands of the benzyloxy group can disrupt simple, centrosymmetric packing motifs that might otherwise be favored, potentially leading to a desirable acentric crystal structure.

Another relevant analogue is 4-(benzyloxy)-2-nitroaniline (B18279), which lacks the N-methyl group. The presence of the N-H bond in this molecule allows for the formation of strong hydrogen bonds, which can significantly influence crystal packing. The study of its crystal structure would provide valuable insights into the types of intermolecular interactions that can be expected in this class of materials.

The electro-optical properties of materials derived from these compounds are also a key area of research. For instance, doping nematic liquid crystals with N-benzyl-2-methyl-4-nitroaniline has been shown to decrease the threshold voltage and enhance the response time of the liquid crystal device. nih.govnih.gov This demonstrates how the molecular properties of the nitroaniline derivative, such as its dipole moment and polarizability, can be harnessed to improve the performance of advanced functional materials. nih.gov

The following table summarizes the key structural features of this compound and its analogs and their expected influence on material properties, based on established design principles.

Compound NameKey Structural FeaturesExpected Influence on Material Properties
This compound N-methyl group, benzyloxy group at the 4-positionThe N-methyl group may enhance electron donation and influence crystal packing through steric effects. The benzyloxy group acts as an additional electron donor and its bulkiness can promote non-centrosymmetric crystal packing, which is crucial for second-order NLO properties.
N-Benzyl-2-methyl-4-nitroaniline (BNA) N-benzyl group, methyl group at the 2-positionExhibits a high NLO coefficient. nih.gov The direct attachment of the benzyl (B1604629) group to the nitrogen atom significantly impacts the electronic and steric environment around the donor site.
4-(Benzyloxy)-2-nitroaniline N-H group, benzyloxy group at the 4-positionThe presence of an N-H bond allows for strong intermolecular hydrogen bonding, which can dominate the crystal packing and influence the material's thermal and mechanical stability.
N-Methyl-4-nitroaniline (MNA) N-methyl group, no benzyloxy groupA well-known NLO material. The smaller size compared to the benzyloxy-substituted analogs allows for different crystal packing arrangements. It serves as a benchmark for understanding the electronic effects of N-alkylation. researchgate.net

Mechanistic Studies of Molecular Interactions and Structure Activity Relationships in Advanced Chemical Biology

Computational Analysis of Molecular Recognition and Binding Site Interactions

Computational methods are pivotal in predicting the interactions of small molecules with biological macromolecules. For 4-(benzyloxy)-N-methyl-2-nitroaniline, these studies would elucidate its potential as a therapeutic agent by identifying binding affinities and modes of interaction with protein targets.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. As of the latest literature review, specific molecular docking studies for this compound have not been extensively published. However, based on the analysis of structurally related compounds, a hypothetical docking study can be conceptualized. The key structural features of this compound that would be significant in such a study include the benzyloxy group, the N-methyl group, and the nitroaniline core.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

Structural Moiety of the LigandPotential Type of InteractionPotential Interacting Amino Acid Residues
Benzyloxy GroupHydrophobic Interactions, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
N-Methyl GroupHydrophobic Interactions, van der Waals ForcesAlanine, Valine, Leucine, Isoleucine
Nitro GroupHydrogen Bonding (as acceptor), Dipole-DipoleArginine, Lysine, Serine, Threonine, Asparagine, Glutamine
Aniline (B41778) NH GroupHydrogen Bonding (as donor)Aspartate, Glutamate, Serine, Threonine

Elucidation of Molecular Mechanisms within Enzyme Systems (e.g., protein tyrosine kinases, monoamine oxidase B)

The structural components of this compound suggest potential interactions with various enzyme systems.

Protein Tyrosine Kinases (PTKs): The parent compound, 4-(benzyloxy)-2-nitroaniline (B18279), has been noted as a potential inhibitor of protein tyrosine kinases. The 4-anilinoquinazoline (B1210976) scaffold, which shares the aniline core, is a well-established hinge-binding motif in many kinase inhibitors. While this compound is not a quinazoline, the aniline portion could potentially form hydrogen bonds with the hinge region of a kinase active site. The benzyloxy group could occupy the hydrophobic pocket typically filled by substituted phenyl rings in known PTK inhibitors. The N-methyl group might influence the conformation and steric hindrance, potentially affecting the binding affinity.

Monoamine Oxidase B (MAO-B): Derivatives of 4-(benzyloxy)phenyl and 4-(O-benzylphenoxy)-N-methylalkylamines have been identified as inhibitors of monoamine oxidase B (MAO-B). researchgate.net These findings suggest that the benzyloxy moiety is a key pharmacophore for MAO-B inhibition. In the active site of MAO-B, this group can engage in hydrophobic interactions and π-π stacking with key tyrosine residues (e.g., Tyr398 and Tyr435). The N-methyl group in related compounds has been shown to influence the mode of inhibition (competitive vs. non-competitive). researchgate.net It is plausible that this compound could adopt a similar binding mode, although the electronic effects of the ortho-nitro group would significantly alter its properties compared to the reported analogues.

Rational Design Principles for Bioactive Analogues

The rational design of analogues of this compound would involve systematic modifications of its structure to optimize its biological activity, selectivity, and pharmacokinetic properties.

Systematic Structure-Activity Relationship (SAR) Investigations for Functional Optimization

While a systematic SAR study for this compound is not available in the current literature, principles can be inferred from studies on related classes of compounds. A focused library of analogues would be synthesized to probe the importance of each substituent.

Table 2: Proposed Analogues for a Systematic SAR Study of this compound

Position of ModificationProposed ModificationRationale
N-Alkyl GroupH, Ethyl, IsopropylTo determine the optimal size and steric bulk for the N-substituent.
Benzyloxy Phenyl RingSubstitution with electron-donating or -withdrawing groups (e.g., -OCH3, -Cl, -F)To probe the electronic requirements and potential for additional interactions in the hydrophobic pocket.
Nitro GroupH, -CN, -SO2NH2To evaluate the role of the electron-withdrawing group and its potential for hydrogen bonding.
Aniline RingPositional isomers of the nitro and benzyloxy groupsTo understand the importance of the substitution pattern for target binding.

Influence of Substituent Effects on Molecular Functionality and Interaction Potency

The substituents on the aniline ring of this compound are expected to have a profound impact on its biological activity.

Benzyloxy Group: In related MAO-B inhibitors, the benzyloxy substituent is critical for activity. evitachem.com It is believed to provide key hydrophobic and π-stacking interactions within the enzyme's active site. Modifications to the benzyl (B1604629) portion of this group, such as the addition of fluorine atoms, have been shown to enhance activity in some series. evitachem.com

N-Methyl Group: The presence and nature of the N-alkyl group can influence both potency and the mechanism of inhibition. For instance, in a series of 4-(O-benzylphenoxy)-N-methylalkylamines, the length of the alkyl chain was found to be a determinant of MAO-A versus MAO-B selectivity and the type of inhibition (competitive or non-competitive). researchgate.net

Nitro Group: The strongly electron-withdrawing nitro group at the ortho position to the amino group would decrease the pKa of the aniline nitrogen, potentially affecting its ability to act as a hydrogen bond donor. In some contexts, a nitro group can act as a hydrogen bond acceptor. However, in other inhibitor classes, electron-withdrawing groups like -NO2 have been shown to decrease activity. evitachem.com Its replacement with other groups would be a key step in an SAR study.

Q & A

Q. What are optimized synthetic routes for 4-(Benzyloxy)-N-methyl-2-nitroaniline, and how can reaction yields be improved?

Methodological Answer: A nitration strategy using copper nitrate trihydrate in 1,2-dichloroethane at 95–105°C (optimized to 100°C) under reflux for 12 hours has been reported for analogous nitroaniline derivatives. Key parameters include maintaining a 1:1.5 molar ratio of precursor to nitrating agent and monitoring reaction progress via LCMS/HPLC . Post-reaction, adjusting pH to 6 during work-up precipitates the product, followed by solvent extraction (e.g., 1,2-dichloroethane) and drying over anhydrous Na₂SO₄. Yields of ~63% with 94% HPLC purity are achievable, but optimization may involve varying stoichiometry (e.g., 1:5 ratios) or alternative nitrating agents.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine chromatographic (HPLC/LCMS) and spectroscopic techniques:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS, referencing NIST Standard Reference Database 69 for validation .
  • NMR : Analyze ¹H/¹³C spectra for diagnostic signals (e.g., benzyloxy OCH₂Ph at δ ~4.5–5.0 ppm, nitro group deshielding effects) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to mitigate inhalation risks of organic vapors .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How does the crystal packing of this compound influence its nonlinear optical (NLO) properties?

Methodological Answer: Single-crystal X-ray diffraction reveals that substituents (e.g., benzyloxy groups) dictate molecular alignment in the lattice, affecting hyperpolarizability (β tensor). For example, N-benzyl-MNA derivatives exhibit doubled second-harmonic (SH) activity compared to parent compounds due to enhanced dipole alignment and reduced centrosymmetry . Researchers should grow crystals via slow evaporation (e.g., in DCM/hexane) and analyze unit cell parameters (e.g., torsion angles, hydrogen bonding) to correlate structure-property relationships .

Q. How can conflicting spectroscopic data for nitroaniline derivatives be resolved in mechanistic studies?

Methodological Answer: Contradictions in NMR/IR data (e.g., nitro group stretching frequencies) may arise from solvent polarity or tautomerism. For this compound:

  • Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers of the benzyloxy group).
  • Compare DFT-calculated vibrational spectra (B3LYP/6-31G*) with experimental IR to assign ambiguous peaks .

Q. What strategies enhance the thermal stability of this compound for photonic applications?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to reduce thermal decomposition .
  • Co-crystallization : Form salts with high-melting-point counterions (e.g., sulfonic acids) to stabilize the crystal lattice .
  • TGA/DSC Analysis : Monitor decomposition onset temperatures (>200°C for nitroanilines) under inert atmospheres to assess suitability for device integration .

Data-Driven Research Design

Q. How can researchers address low yields in the benzyloxy group introduction step?

Methodological Answer: Low yields (~50–65%) during benzylation may result from steric hindrance or competing O- vs. N-alkylation. Mitigation strategies:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics.
  • Optimize solvent polarity (e.g., DMF for high solubility vs. THF for selectivity) .

Q. What computational tools predict the reactivity of this compound in electrophilic substitution?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices (using Gaussian 09) to identify nucleophilic/electrophilic sites. Nitro groups direct electrophiles to meta positions, while benzyloxy groups activate ortho/para positions .
  • Molecular Dynamics : Simulate solvent effects on transition states (e.g., acetonitrile vs. toluene) to guide experimental conditions.

Contradiction Analysis

Q. Why do reported melting points for nitroaniline derivatives vary across studies?

Methodological Answer: Discrepancies may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and characterize via PXRD.
  • Impurity Profiles : Compare DSC thermograms; impurities depress melting points by up to 10°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.